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Compound of Interest

2,5-
Compound Name:
Dimethoxybenzenesulfonamide

Cat. No.: B102634

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethoxybenzenesulfonamide, a key intermediate in pharmaceutical and chemical
research. Due to the limited availability of complete, publicly accessible experimental datasets,
this document compiles predicted data, information from closely related analogs, and
established spectroscopic principles to offer a robust analytical profile. Detailed methodologies
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Presentation

The following tables summarize the key predicted and representative spectroscopic data for
2,5-Dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm
~7.5-7.7 Multiplet 1H Aromatic Proton
~7.0-7.2 Multiplet 2H Aromatic Protons
~6.8 Singlet (broad) 2H -SO2NH:2

) Methoxy Protons (-
~3.9 Singlet 3H

OCHs)

_ Methoxy Protons (-

~3.8 Singlet 3H

OCHs)

13C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Chemical Shift (6) ppm

Assignment

~155-160 Aromatic Carbon (C-OCHs)
~150-155 Aromatic Carbon (C-OCHs)
~130-135 Aromatic Carbon (C-S032)
~115-125 Aromatic Carbons (CH)
~55-60 Methoxy Carbons (-OCHs)

Infrared (IR) Spectroscopy

Representative IR Absorption Bands for 2,5-Dimethoxybenzenesulfonamide
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (asymmetric and

3400-3200 Strong, Broad ]

symmetric)
3100-3000 Medium C-H Aromatic Stretch

] C-H Aliphatic Stretch (in -

2980-2850 Medium

OCHs3)
1600-1450 Medium to Strong C=C Aromatic Ring Stretch
1370-1330 Strong S=0 Asymmetric Stretch
1180-1140 Strong S=0 Symmetric Stretch
1300-1000 Strong C-O Stretch (Methoxy)
935-875 Medium S-N Stretch

Mass Spectrometry (MS)

Mass Spectrometry Data for 2,5-Dimethoxybenzenesulfonamide([1]

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%)

Assignment

217.04

[M]* (Molecular lon)

Fragmentation pattern data is
not readily available. A GC-MS
spectrum is noted to exist in

the SpectraBase database.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of 2,5-Dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 5-10 mg of 2,5-Dimethoxybenzenesulfonamide is prepared in approximately 0.7
mL of a deuterated solvent, commonly deuterochloroform (CDCIs) or dimethyl sulfoxide-de
(DMSO-de), in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an
internal standard for chemical shift referencing (& = 0.00 ppm).[4] Both *H and 3C NMR spectra
are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.[5] For *H
NMR, standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. For 13C NMR, a proton-decoupled pulse
sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid 2,5-Dimethoxybenzenesulfonamide can be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. Acommon method for solid samples is the potassium
bromide (KBr) pellet technique.[6] A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry KBr powder. The mixture is then compressed under high
pressure to form a translucent pellet, through which the IR beam is passed.[7] Alternatively, the
Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is pressed
against a high-refractive-index crystal (such as diamond or zinc selenide).[8] The spectrum is
typically recorded over a range of 4000-400 cm~1.[9]

Mass Spectrometry (MS)

The molecular weight and fragmentation pattern of 2,5-Dimethoxybenzenesulfonamide are
determined using a mass spectrometer, often coupled with a chromatographic separation
technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10] For GC-
MS analysis, a dilute solution of the compound in a volatile organic solvent is injected into the
GC, where it is vaporized and separated. The separated compound then enters the mass
spectrometer. Electron lonization (EIl) is a common ionization technique for small molecules,
where the sample is bombarded with high-energy electrons, causing ionization and
fragmentation.[11] The mass analyzer, such as a quadrupole, separates the resulting ions
based on their mass-to-charge ratio (m/z), and a detector records their abundance.[12]

Mandatory Visualization
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Workflow for Spectroscopic Analysis of 2,5-Dimethoxybenzenesulfonamide
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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